1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- is a boron-containing heterocyclic compound It is characterized by the presence of a dioxaborinane ring, which is a six-membered ring containing both oxygen and boron atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- typically involves the following steps:
Formation of the Dioxaborinane Ring: This can be achieved by reacting a boronic acid derivative with a diol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron atom.
Introduction of the Naphthalene Moiety: The naphthalene ring, substituted with a fluorine atom, can be introduced through a coupling reaction. This often involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Final Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: The boron atom in the dioxaborinane ring can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can be used to modify the naphthalene moiety or the dioxaborinane ring.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Reduced forms of the naphthalene or dioxaborinane ring.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- depends on its application:
In Chemistry: Acts as a versatile intermediate in various organic reactions.
In Biology and Medicine: The compound can interact with biological molecules through its boron and fluorine atoms, potentially targeting specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
1,3,2-Dioxaborinane, 2-(2-naphthalenyl)-5,5-dimethyl-: Lacks the fluorine atom, which may affect its reactivity and applications.
1,3,2-Dioxaborinane, 2-(1-fluoro-2-phenyl)-5,5-dimethyl-: Contains a phenyl group instead of a naphthalene moiety, leading to different chemical properties.
Uniqueness
1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- is unique due to the presence of both a fluorine-substituted naphthalene ring and a dioxaborinane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
918630-47-4 |
---|---|
Molecular Formula |
C15H16BFO2 |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
2-(1-fluoronaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C15H16BFO2/c1-15(2)9-18-16(19-10-15)13-8-7-11-5-3-4-6-12(11)14(13)17/h3-8H,9-10H2,1-2H3 |
InChI Key |
BMOBQLNPHZASDI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C3=CC=CC=C3C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.